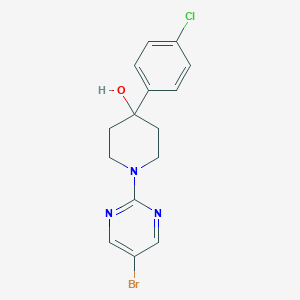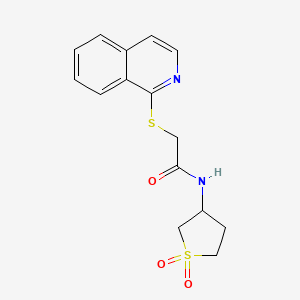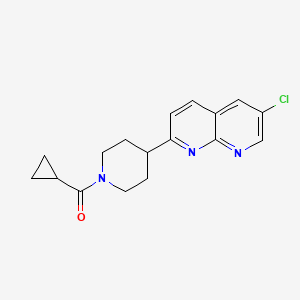![molecular formula C18H23FN6 B12232716 4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B12232716.png)
4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and a pyrrolo[3,4-c]pyrrole ring system. It is used as a building block in the synthesis of bio-active compounds, particularly in the development of broad-spectrum antifungal agents .
Preparation Methods
The synthesis of 4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine involves multiple steps. One common synthetic route starts with the preparation of 4-ethyl-5-fluoro-6-hydroxypyrimidine, which is then converted to 4-chloro-6-ethyl-5-fluoropyrimidine through chlorination . The next step involves the reaction of this intermediate with octahydropyrrolo[3,4-c]pyrrole under specific conditions to form the desired compound. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Reagents and Conditions: Common reagents include chlorinating agents for substitution reactions and oxidizing agents for oxidation reactions.
Scientific Research Applications
4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bio-active compounds, including antifungal agents.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating fungal infections and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA and RNA synthesis. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to its targets, enhancing its potency and selectivity .
Comparison with Similar Compounds
4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can be compared with other similar compounds such as:
4-Chloro-6-ethyl-5-fluoropyrimidine: This compound is also a pyrimidine derivative used in the synthesis of bio-active compounds.
6-Ethyl-5-fluoropyrimidin-4-ol: Another pyrimidine derivative with similar applications in the development of antifungal agents.
2-Chloro-5-fluoropyrimidine: Used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors.
The uniqueness of this compound lies in its specific structure, which provides enhanced biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C18H23FN6 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H23FN6/c1-4-15-16(19)18(23-10-21-15)25-7-13-5-24(6-14(13)8-25)17-11(2)12(3)20-9-22-17/h9-10,13-14H,4-8H2,1-3H3 |
InChI Key |
IRRMXNSJWFTPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC(=C4C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232650.png)
![5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12232660.png)
![4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232666.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12232674.png)
![3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B12232679.png)
![N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B12232680.png)
![3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12232682.png)

![2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12232695.png)


![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232722.png)
![2-(4-Chloro-3-methylphenoxy)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12232729.png)
